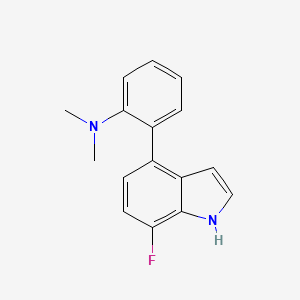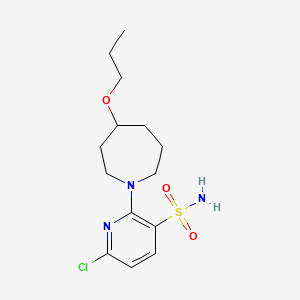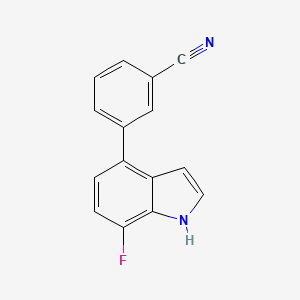
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indole ring and a dimethylaniline group at the 2nd position makes this compound unique and potentially useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis or a Bartoli indole synthesis. These methods involve the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dimethylaniline Group: The dimethylaniline group can be attached through a nucleophilic substitution reaction using a suitable leaving group, such as a halide or a tosylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, tosylates, or other suitable leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives and their interactions with proteins or enzymes.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom can enhance binding affinity and selectivity, while the dimethylaniline group can modulate the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7-chloro-1H-indol-4-yl)-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine.
2-(7-bromo-1H-indol-4-yl)-N,N-dimethylaniline: Similar structure but with a bromine atom instead of fluorine.
2-(7-methyl-1H-indol-4-yl)-N,N-dimethylaniline: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c1-19(2)15-6-4-3-5-12(15)11-7-8-14(17)16-13(11)9-10-18-16/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKUJLUWTRKLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=C3C=CNC3=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B6982477.png)
![2-[4-(4-Amino-6-tert-butyl-1,3,5-triazin-2-yl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6982480.png)
![5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one](/img/structure/B6982481.png)
![6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6982485.png)
![3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide](/img/structure/B6982492.png)
![2-[[6-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]-2-phenylpyrimidin-4-yl]amino]ethanol](/img/structure/B6982499.png)
![6-methyl-2-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpyrimidine-2,4-diamine](/img/structure/B6982506.png)
![2-N-[(2,4-dimethoxyphenyl)methyl]-2-N,6-dimethylpyrimidine-2,4-diamine](/img/structure/B6982518.png)

![6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B6982545.png)
![2-[[3-(7-fluoro-1H-indol-4-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6982553.png)

![2,2,2-trifluoroethyl N-[6-(3-methyl-5-oxo-4H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B6982567.png)
![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B6982579.png)
